(5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by:
- A thiazolidin-4-one core with a thioxo group at position 2 and a pentyl chain at position 2.
- A (5E)-configured methylene bridge linking the thiazolidinone to a 1-phenylpyrazole moiety.
- A mesityl group (3,5-dimethylphenyl) at position 3 of the pyrazole ring.
Properties
CAS No. |
307953-07-7 |
|---|---|
Molecular Formula |
C27H29N3OS2 |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
(5E)-3-pentyl-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3OS2/c1-5-6-10-13-29-26(31)23(33-27(29)32)16-21-17-30(22-11-8-7-9-12-22)28-25(21)24-19(3)14-18(2)15-20(24)4/h7-9,11-12,14-17H,5-6,10,13H2,1-4H3/b23-16+ |
InChI Key |
RAWKWRKWWVIIIC-XQNSMLJCSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C\C2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Thiourea Cyclization Approach
A widely adopted method for thiazolidinone synthesis involves the cyclization of thiourea derivatives with α-halo carbonyl compounds. For Fragment A:
- Step 1 : Pentylamine reacts with carbon disulfide in alkaline conditions to form pentyl ammonium dithiocarbamate.
$$ \text{C}5\text{H}{11}\text{NH}2 + \text{CS}2 \rightarrow \text{C}5\text{H}{11}\text{NHCSS}^- \text{NH}_4^+ $$ - Step 2 : Treatment with chloroacetyl chloride induces cyclization:
$$ \text{C}5\text{H}{11}\text{NHCSS}^- + \text{ClCH}_2\text{COCl} \rightarrow \text{Thiazolidinone} + \text{HCl} + \text{S} $$
Yields typically range from 65–80% after recrystallization from ethanol.
Alternative Pathway via Thioamides
Recent patents describe a one-pot synthesis using acetic acid derivatives and thioureas under basic conditions:
- Reactants : Pentyl isothiocyanate, 2-bromoacetic acid
- Conditions : K₂CO₃ in refluxing xylene (140°C, 6 h)
- Yield : 78% (LC-MS purity >95%)
Synthesis of Fragment B: 3-Mesityl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Pyrazole Ring Formation
The pyrazole nucleus is constructed via a [3+2] cycloaddition between a hydrazine and a 1,3-diketone precursor:
- Step 1 : Synthesis of 1,3-diketone:
Mestityl magnesium bromide reacts with ethyl phenylpropiolate to form 4-mesityl-3-oxo-3-phenylprop-1-ene-1-carboxylate. - Step 2 : Condensation with phenylhydrazine in acetic acid yields 1-phenyl-3-mesityl-1H-pyrazole-4-carboxylate.
- Step 3 : LiAlH₄ reduction followed by MnO₂ oxidation generates the aldehyde.
Key Data :
- Intermediate ester: $$ ^1\text{H NMR (CDCl}_3\text{): } \delta 8.21 \, (\text{s, 1H}), 7.45–7.32 \, (\text{m, 5H}), 2.98 \, (\text{s, 6H}) $$
- Aldehyde: $$ \text{IR (KBr): } 1715 \, \text{cm}^{-1} \, (\text{C=O}) $$
Knoevenagel Condensation to Assemble the Final Product
The critical coupling step employs piperidine as a base to deprotonate the thiazolidinone’s active methylene group, facilitating nucleophilic attack on the aldehyde:
$$ \text{Fragment A} + \text{Fragment B} \xrightarrow{\text{piperidine, EtOH, reflux}} \text{Target Compound} $$
Optimization Insights :
- Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
- Temperature : Reflux (78°C) ensures complete conversion within 8 h.
- Stereoselectivity : The (E)-isomer predominates (>9:1) as confirmed by NOESY.
Post-Reaction Workup :
- Cool the mixture to 0°C to precipitate the product.
- Wash with cold ethanol to remove piperidine hydrochloride.
- Recrystallize from ethyl acetate/hexane (1:3) to afford yellow crystals (mp 162–164°C).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Thiourea cyclization | 72 | 95 | 12 |
| One-pot thioamide | 78 | 97 | 6 |
| Knoevenagel coupling | 85 | 98 | 8 |
The one-pot method offers time efficiency, while the Knoevenagel approach provides superior yield and stereocontrol.
Challenges and Mitigation Strategies
- Oxidative Degradation : The exocyclic double bond is susceptible to photooxidation. Storage under argon with amber vials is recommended.
- Solubility Issues : The mesityl group reduces aqueous solubility. Co-solvents like DMSO enhance bioavailability during pharmacological testing.
- Byproduct Formation : Excess aldehyde may lead to bis-adducts. Maintaining a 1:1 molar ratio and slow aldehyde addition mitigates this.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The pyrazole ring and thiazolidinone ring may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural Variations in Pyrazole Substituents
(a) Mesityl vs. Substituted Phenyl Groups
- Analog () : (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
- Analog () : (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
(b) Halogenated Derivatives
- Bromine’s electron-withdrawing effect may reduce pyrazole ring electron density, altering reactivity .
Variations in Thiazolidinone Substituents
(a) Alkyl Chain Modifications
- Target Compound : A pentyl chain (C5H11) at position 3 provides moderate lipophilicity.
- Analog () : (5E)-5-[[1-[(2,4-Dichlorophenyl)methyl]indol-3-yl]methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Analog (): (5Z)-3-(4-Methoxybenzyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Substitutes pentyl with a 4-methoxybenzyl group, introducing aromaticity and hydrogen-bonding capacity (methoxy O).
(b) Thioxo Group Positioning
- All analogs retain the 2-thioxo group , critical for hydrogen bonding and metal coordination.
- Analog () : (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one
- Replaces thioxo with a piperazinyl group , altering electronic properties and basicity (pKa ~9.5 for piperazine) .
Q & A
Q. What is the standard synthetic route for (5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one?
The compound is synthesized via a condensation reaction between a pyrazole derivative and a thiazolidinone precursor. A typical procedure involves refluxing equimolar amounts of the pyrazole and thiazolidinone intermediates in ethanol for 2 hours, followed by recrystallization from a DMF-ethanol (1:1) mixture to isolate the product . For analogs, multi-step protocols may include thiazole intermediate formation (e.g., coupling 3-mesityl-1-phenylpyrazole with thiazolidinone precursors under controlled conditions) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- FTIR and NMR : Confirm functional groups (e.g., thioxo, methylene) and regiochemistry.
- Single-crystal X-ray diffraction : Resolves stereochemistry (e.g., E/Z configuration of the methylene group) and molecular packing. Crystallization from ethanol or DMF-ethanol mixtures is common .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. How can researchers assess the purity of this compound?
Use HPLC with a C18 column (methanol/water mobile phase) and UV detection at 254 nm. Purity >95% is typical after recrystallization . Melting point analysis (e.g., 220–225°C) and TLC (silica gel, ethyl acetate/hexane) are supplementary methods.
Advanced Research Questions
Q. What experimental variables significantly impact synthesis yield?
Key factors include:
- Solvent polarity : Ethanol or DMF enhances solubility of intermediates .
- Reaction temperature : Reflux (~80°C) optimizes condensation kinetics .
- Catalyst use : Acidic or basic conditions may accelerate cyclization (e.g., acetic acid for thiazolidinone ring closure) .
- Table:
| Variable | Optimal Condition | Yield Range | Source |
|---|---|---|---|
| Solvent | Ethanol | 70–85% | |
| Temperature | 80°C | 65–80% | |
| Crystallization | DMF-EtOH (1:1) | 90–96% |
Q. How can computational methods aid in predicting biological activity?
- Molecular docking : Screen against target proteins (e.g., enzymes with thiazolidinone-binding sites).
- QSAR models : Correlate substituent effects (e.g., mesityl vs. phenyl groups) with activity trends .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What strategies resolve contradictions in spectroscopic data?
- NMR ambiguity : Use 2D techniques (HSQC, HMBC) to assign overlapping proton signals in aromatic regions .
- Crystallographic vs. solution-state data : Compare X-ray structures with NOESY to confirm stereochemical stability .
- Reproducibility : Standardize solvent systems (e.g., deuterated DMSO for NMR) to minimize solvent-induced shifts .
Q. How can researchers design derivatives to study structure-activity relationships (SAR)?
- Modify substituents : Replace the pentyl group with shorter/longer alkyl chains to assess hydrophobicity effects .
- Introduce electron-withdrawing groups : Fluorine or nitro groups on the phenyl ring may enhance electrophilic reactivity .
- Bioisosteric replacement : Substitute the thioxo group with carbonyl to evaluate metabolic stability .
Data Contradiction Analysis
Q. Why might melting points vary across studies?
- Polymorphism : Different crystallization solvents (ethanol vs. DMF) can produce distinct crystal forms .
- Impurity profiles : Residual solvents (e.g., DMF) may depress melting points; purity >98% is critical for consistency .
Q. How to address discrepancies in biological assay results?
- Standardize assays : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments (n ≥ 3) .
- Validate solubility : Ensure the compound is fully dissolved in DMSO/PBS mixtures to avoid false negatives .
Methodological Recommendations
Q. What are best practices for storing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
